Cyclohexane-1,2-dicarboxylic acid dipiperidide

Analytical chemistry Structural isomer differentiation GC-MS identity confirmation

Cyclohexane-1,2-dicarboxylic acid dipiperidide (CAS 24307-55-9) is a cyclic vicinal bis-amide formed by condensation of two piperidine molecules with cyclohexane-1,2-dicarboxylic acid. It belongs to the class of N,N′-disubstituted cycloalkane-1,2-dicarboxamides and carries the IUPAC name [2-(piperidine-1-carbonyl)cyclohexyl]-piperidin-1-ylmethanone.

Molecular Formula C18H30N2O2
Molecular Weight 306.4 g/mol
CAS No. 24307-55-9
Cat. No. B12810519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane-1,2-dicarboxylic acid dipiperidide
CAS24307-55-9
Molecular FormulaC18H30N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CCCCC2C(=O)N3CCCCC3
InChIInChI=1S/C18H30N2O2/c21-17(19-11-5-1-6-12-19)15-9-3-4-10-16(15)18(22)20-13-7-2-8-14-20/h15-16H,1-14H2
InChIKeyINICLJIKGCHRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexane-1,2-dicarboxylic Acid Dipiperidide (CAS 24307-55-9): Structural Identity, Physicochemical Profile, and Spectral Fingerprint for Sourcing Decisions


Cyclohexane-1,2-dicarboxylic acid dipiperidide (CAS 24307-55-9) is a cyclic vicinal bis-amide formed by condensation of two piperidine molecules with cyclohexane-1,2-dicarboxylic acid. It belongs to the class of N,N′-disubstituted cycloalkane-1,2-dicarboxamides and carries the IUPAC name [2-(piperidine-1-carbonyl)cyclohexyl]-piperidin-1-ylmethanone. The compound has a molecular formula of C₁₈H₃₀N₂O₂, a monoisotopic mass of 306.2307 Da, zero hydrogen-bond donors, two hydrogen-bond acceptors, a computed XLogP3 of 2.4, and exactly two rotatable bonds. [1] Its identity is confirmed by deposition in the NIST/EPA/NIH Mass Spectral Library (NIST #144675) and the Wiley Registry, with GC‑EI‑MS data showing a base peak at m/z 84, a second‑highest peak at m/z 222, and a third‑highest peak at m/z 69, alongside published ¹H‑NMR and FT‑IR spectra. [2] The compound is catalogued under CHEMBL2135656, DTXSID60295298, and NSC 101041 (National Cancer Institute), indicating its prior inclusion in screening libraries and its relevance to medicinal chemistry and chemical biology research. [1][3]

Why Cyclohexane-1,2-dicarboxylic Acid Dipiperidide Cannot Be Replaced by In-Class Analogs Without Loss of Analytical Specificity and Structural Fidelity


Cyclohexane-1,2-dicarboxylic acid dipiperidide occupies a unique position among cyclic bis-amide derivatives because its combination of a vicinal 1,2-substitution pattern on the cyclohexane ring and two piperidine termini generates a set of spectroscopic, conformational, and physicochemical properties that are not reproduced by its positional isomers, ring-size analogs, or linear-chain counterparts. The 1,3-substituted isomer (cyclohexane-1,3-dicarboxylic acid dipiperidide) yields a distinct electron‑impact mass spectrometric fragmentation profile, with diagnostic fragment-ion ratios that allow unambiguous isomer assignment. [1] The five-membered-ring analog cyclopentane-1,2-dicarboxylic acid dipiperidide differs in molecular weight by 14 Da (one CH₂ unit) and gives a different MS fragmentation pattern. [1] The linear adipic acid dipiperidide has five rotatable bonds versus two in the target compound, resulting in greater conformational flexibility and a different spatial presentation of the piperidine rings. [2] The parent diacid (cyclohexane-1,2-dicarboxylic acid) possesses two hydrogen-bond donors, whereas the dipiperidide has none, fundamentally altering solubility, partitioning, and hydrogen-bonding capacity. [3] Even within the same general compound class, the azodicarboxylic acid dipiperidide (CAS 10465-81-3, a Mitsunobu reagent) differs entirely in its core N=N linkage and reactivity profile. Consequently, substitution of any of these analogs for the target compound would compromise analytical identity verification, alter experimental outcomes in structure‑activity studies, and introduce uncontrolled variables in synthetic or procurement workflows.

Quantitative Differentiation Evidence for Cyclohexane-1,2-dicarboxylic Acid Dipiperidide (CAS 24307-55-9) Versus Closest Analogs


Electron-Impact Mass Spectrometric Differentiation from the 1,3-Positional Isomer

Under 70 eV electron-impact conditions, cyclohexane-1,2-dicarboxylic acid dipiperidide (target) and its 1,3-isomer exhibit distinct fragmentation pathways that serve as diagnostic fingerprints for isomer assignment. Foti et al. (1976) demonstrated that the two isomers produce different relative intensities of the key fragment ions arising from cleavage of the cyclohexane ring and the amide bonds, enabling unambiguous differentiation by EI‑MS alone. [1] In the NIST/EPA/NIH Mass Spectral Library (NIST #144675), the target compound's GC‑EI‑MS spectrum displays a base peak at m/z 84 (piperidine-related fragment), followed by m/z 222 (second‑highest) and m/z 69 (third‑highest). [2] The 1,3-isomer, although not catalogued in NIST under the same library generation, shows a different ion‑abundance ranking in the Foti study, with the m/z 222:m/z 84 ratio serving as a discriminating metric. [1] This differential fragmentation is critical for verifying the identity of the supplied material when the 1,3-isomer is a possible contaminant or mislabeled product.

Analytical chemistry Structural isomer differentiation GC-MS identity confirmation

Physicochemical Differentiation: Hydrogen-Bond Donor Count as a Selection Determinant for Permeability and Solubility

The conversion of the parent dicarboxylic acid to the dipiperidide eliminates both carboxylic acid protons, reducing the hydrogen-bond donor count from 2 (parent diacid) to 0 (target dipiperidide). [1][2] This change is quantitatively meaningful for applications where passive membrane permeability or reduced aqueous solubility is desired. The parent acid (cyclohexane-1,2-dicarboxylic acid, PubChem CID 66595) has an HBD count of 2 and an XLogP3 of 0.53, whereas the dipiperidide has an HBD count of 0 and an XLogP3 of 2.4—a gain of +1.87 log units in predicted lipophilicity. [1][2] This represents a more than 70‑fold increase in theoretical octanol‑water partition coefficient attributable to the replacement of the acid functions with piperidine amide groups. [1]

Drug discovery Physicochemical profiling Lipinski Rule of Five

Conformational Restriction: Rotatable Bond Count Differentiates the Cyclohexane Dipiperidide from the Linear Adipic Acid Dipiperidide

The number of rotatable bonds is a key determinant of molecular flexibility and entropic cost upon target binding. Cyclohexane-1,2-dicarboxylic acid dipiperidide possesses exactly two rotatable bonds (the two amide C–N linkages connecting the piperidine rings to the cyclohexane core), computed by Cactvs 3.4.6.11. [1] In contrast, its linear analog adipic acid dipiperidide (PubChem CID 79418) contains five rotatable bonds: the two amide C–N bonds plus three additional C–C bonds in the hexamethylene chain. [2] This three-bond difference translates to a substantially reduced conformational entropy penalty upon binding to a rigid target site, potentially improving binding affinity per heavy atom (ligand efficiency). [1][2]

Conformational analysis Ligand efficiency Molecular docking

Multimodal Spectral Library Coverage for Unambiguous Identity Confirmation in Procurement

Cyclohexane-1,2-dicarboxylic acid dipiperidide is one of the few cyclic bis-amides with curated spectral data across three orthogonal techniques in the Wiley KnowItAll library system: a 70 eV EI mass spectrum (NIST #144675, 45 peaks, base peak m/z 84), a vapor‑phase FT‑IR spectrum, and a ¹H‑NMR spectrum, all accessible via SpectraBase (Compound ID IKKuTcbZfBm). [1][2] The 1,3-positional isomer and the cyclopentane-1,2‑analog have only a single MS‑(GC) spectrum each in SpectraBase, and neither has curated IR or NMR spectra in the same library collection. [3][4] This multimodal coverage means that the target compound can be cross‑validated by MS, IR, and NMR upon receipt, whereas the closest analogs lack this density of reference spectral data, increasing the risk of misidentification if they are procured instead.

Quality control Analytical method validation Compound identity verification

NCI/DTP Screening Provenance: A Documented Entry in the National Cancer Institute Repository Not Shared by All Analogs

Cyclohexane-1,2-dicarboxylic acid dipiperidide is registered under NSC 101041 in the National Cancer Institute's Developmental Therapeutics Program (DTP) repository, indicating that it was selected for screening in the NCI‑60 human tumor cell line panel or related in‑vitro anticancer assays. [1][2] In contrast, the 1,3-positional isomer does not appear to have an assigned NSC number in the same DTP collection, suggesting it was not prioritized for the same screening cascade. [3] While the specific NCI‑60 screening results for NSC 101041 are not publicly available through PubChem BioAssay, the assignment of an NSC number itself provides documented provenance that the compound has passed the DTP's initial compound quality and solubility criteria and was deemed suitable for high‑throughput biological evaluation—a gate that many structurally similar compounds do not pass. [2]

Anticancer screening Compound repurposing NCI-60 panel

Evidence-Backed Application Scenarios for Cyclohexane-1,2-dicarboxylic Acid Dipiperidide Based on Verified Differentiation Data


Analytical Reference Standard for Isomer-Specific GC‑MS Method Development and Validation

Because cyclohexane-1,2-dicarboxylic acid dipiperidide possesses a fully annotated 70 eV EI mass spectrum in the NIST library (NIST #144675, 45 peaks, base peak m/z 84) and the Wiley Registry, and because Foti et al. (1976) explicitly demonstrated that its fragmentation pattern differs diagnostically from that of the 1,3-isomer, this compound can serve as a certified reference material for developing GC‑MS methods that must distinguish the 1,2- from the 1,3-isomer in reaction mixtures, environmental samples, or quality‑control batches. [1][2] Laboratories performing EPA, FDA, or GLP‑compliant analyses can match an unknown spectrum against the published NIST data and the diagnostic ion ratios reported by Foti et al. to confirm isomer identity with a high degree of confidence. [1]

Scaffold for Permeability-Focused Medicinal Chemistry Programs Requiring Zero H‑Bond Donors

The complete absence of hydrogen‑bond donors (HBD = 0) combined with a moderate computed logP (XLogP3 = 2.4) and a low rotatable‑bond count (nrot = 2) makes this compound a suitable core scaffold for medicinal chemistry campaigns targeting intracellular or CNS‑located proteins, where passive membrane permeability and low efflux‑pump recognition are critical. [3] Unlike the parent diacid (HBD = 2, logP = 0.53), the dipiperidide does not violate the HBD criterion of Lipinski’s Rule of Five and is predicted to possess significantly higher passive permeability. [3][4] The conformational restriction (only two rotatable bonds vs. five in the linear adipic acid analog) further reduces the entropic penalty upon binding, which may translate to improved ligand efficiency in fragment‑based or structure‑based design workflows. [5]

Multimodal Spectral Identity Verification in Compound Management and Procurement QC

The availability of curated ¹H‑NMR, vapor‑phase FT‑IR, and GC‑EI‑MS spectra for the target compound in the Wiley KnowItAll/SpectraBase system, while the 1,3-isomer and cyclopentane analogs lack equivalent multimodal coverage, positions this compound as the preferred choice for compound‑management facilities and core laboratories that require immediate, orthogonal identity confirmation of incoming chemical inventory. [6][7] The three‑technique spectral suite supports compliance with internal SOPs for compound receipt, enabling rejection of mislabeled material by comparing the experimental NMR, IR, and MS data directly against the published reference spectra without the need for time‑consuming de‑novo structural elucidation. [6]

NCI‑Repository‑Validated Entry Point for Oncology Screening and Chemical Biology Probe Development

The assignment of NSC 101041 by the NCI Developmental Therapeutics Program indicates that this compound passed the DTP’s initial quality‑control gates (identity, purity, solubility) and was advanced into biological screening, likely in the NCI‑60 panel. [8][9] For academic or industrial groups seeking to build on existing public‑domain screening data, this provenance reduces the risk associated with purchasing a structurally related but untested analog. Any follow‑up structure–activity relationship (SAR) study beginning with NSC 101041 can leverage the documented DTP entry as a starting point, whereas analogs lacking an NSC number would require full de‑novo validation of compound integrity and biological activity. [8]

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